4-({6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}amino)benzene-1-sulfonamide
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Overview
Description
The compound is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which are potential inhibitors against PARP-1, has been reported . The synthesis involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple functional groups. It includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including compounds with a 1,3-diazole ring, exhibit antibacterial properties. Researchers have explored their potential as antimicrobial agents. The compound may contribute to combating bacterial infections by inhibiting bacterial growth or disrupting essential cellular processes .
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway . Specifically, it inhibits the base excision repair (BER) and DNA single-strand break (SSB) repair processes that are regulated by PARP-1 . This inhibition leads to genomic dysfunction and ultimately, cell death .
Pharmacokinetics
Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of cell growth, specifically in MCF-7 and HCT116 human cancer cell lines . The compound showed high cytotoxicity against these cell lines .
properties
IUPAC Name |
4-[(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-10-9-19-15-13(16(23)22(3)17(24)21(15)2)14(10)20-11-5-7-12(8-6-11)27(18,25)26/h5-9H,4H2,1-3H3,(H,19,20)(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCJCIMVTWQYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide |
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